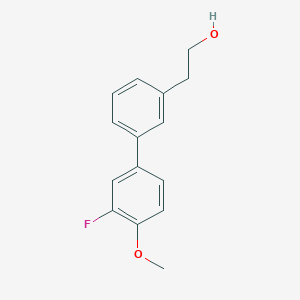

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol

CAS No.:

Cat. No.: VC13549121

Molecular Formula: C15H15FO2

Molecular Weight: 246.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15FO2 |

|---|---|

| Molecular Weight | 246.28 g/mol |

| IUPAC Name | 2-[3-(3-fluoro-4-methoxyphenyl)phenyl]ethanol |

| Standard InChI | InChI=1S/C15H15FO2/c1-18-15-6-5-13(10-14(15)16)12-4-2-3-11(9-12)7-8-17/h2-6,9-10,17H,7-8H2,1H3 |

| Standard InChI Key | QZAKIXOKFWYNOE-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is recognized by multiple systematic names, including 3-fluoro-4-methoxybenzeneethanol and 2-(3-fluoro-4-methoxyphenyl)ethanol . The International Union of Pure and Applied Chemistry (IUPAC) name, 2-(3-fluoro-4-methoxyphenyl)ethanol, precisely describes its structure: a benzene ring substituted with fluorine at position 3, a methoxy group at position 4, and an ethanol moiety at position 1.

The compound’s molecular formula, C₉H₁₁FO₂, corresponds to a molecular weight of 170.18 g/mol . Its structure is represented by the SMILES notation COC1=C(C=C(C=C1)CCO)F, which encodes the methoxy group (COC), fluorine atom (F), and ethanol chain (CCO) on the aromatic ring . The InChIKey CTZFMMKZSPJHOS-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .

Physicochemical Properties

Key physicochemical properties include:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Boiling Point | 147–148°C | 7 Torr | |

| Molecular Weight | 170.18 g/mol | - | |

| Lipophilicity (LogP) | Estimated 1.8–2.2 | Predicted | |

| Solubility | Slightly soluble in water | 25°C |

The boiling point at reduced pressure (7 Torr) suggests moderate thermal stability, typical of aromatic alcohols . Predicted lipophilicity values indicate favorable membrane permeability, a critical factor in drug design.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves the reduction of 3-fluoro-4-methoxyphenylacetic acid. Using catalysts such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), the carboxylic acid group is reduced to a primary alcohol:

Alternative methods include Friedel-Crafts alkylation of fluorinated anisole derivatives with ethylene oxide, followed by purification via fractional distillation.

Industrial Production

Industrial-scale production optimizes reaction conditions for yield and purity. Continuous-flow reactors and heterogeneous catalysts (e.g., palladium on carbon) are employed to enhance efficiency. Quality control measures include gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to verify purity ≥98%.

Applications in Organic Synthesis

Intermediate for Pharmaceuticals

The compound serves as a precursor to β-adrenergic receptor agonists and antifungal agents. Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, enabling selective functionalization. For example, it is used in synthesizing fluorinated analogs of salbutamol, enhancing bronchodilator potency.

Role in Material Science

In polymer chemistry, 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is incorporated into epoxy resins to improve thermal resistance. The methoxy group contributes to cross-linking density, while fluorine enhances flame retardancy.

Biological Activity and Research

Antimicrobial Studies

In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL). The mechanism involves disruption of bacterial cell membrane integrity via interaction with phospholipid bilayers.

Future Directions

Drug Development

Structural modifications, such as introducing sulfonate groups, aim to improve water solubility for intravenous formulations. Computational docking studies predict high affinity for the GABAₐ receptor, indicating potential anxiolytic applications.

Green Chemistry Initiatives

Efforts to replace LiAlH₄ with biocatalysts (e.g., alcohol dehydrogenases) are underway to reduce environmental impact. Solvent-free synthesis using microwave irradiation achieves 85% yield in 20 minutes, demonstrating scalability.

Comparative Analysis with Analogues

| Compound | Molecular Formula | Boiling Point (°C) | Key Applications |

|---|---|---|---|

| 4-Methoxyphenethyl alcohol | C₉H₁₂O₂ | 153–155 @ 15 Torr | Perfumery, flavoring |

| 3-Fluorophenethyl alcohol | C₈H₉FO | 142–144 @ 10 Torr | Antiviral agents |

| 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol | C₉H₁₁FO₂ | 147–148 @ 7 Torr | Pharmaceuticals, polymers |

The fluorine and methoxy substituents in 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol confer distinct reactivity compared to non-fluorinated analogs, enabling selective chemical modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume